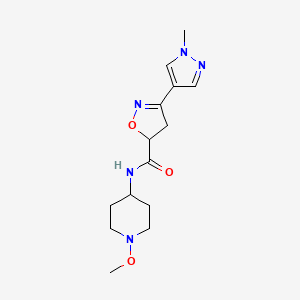![molecular formula C14H15N5O2S B7435455 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole](/img/structure/B7435455.png)
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole, also known as MET, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the thiazole family of compounds, which are known to have a wide range of biological activities. MET has shown promising results in various scientific research applications, including cancer treatment, antimicrobial activity, and as a potential drug candidate for various diseases.
作用機序
The mechanism of action of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways that are involved in cell growth and proliferation. 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and is a key process in tumor growth and metastasis.
実験室実験の利点と制限
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole. One potential area of study is the development of new derivatives and analogs of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole, which may have improved properties and efficacy for various applications. Another area of research is the investigation of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole's potential use in combination with other drugs or therapies for cancer treatment. Finally, further research is needed to fully understand the mechanism of action of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole and its potential applications in various disease states.
合成法
The synthesis of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole involves a multistep process that includes the reaction of 2-pyridin-2-yl-1,3-thiazol-4-carbaldehyde with 1-(2-methoxyethoxymethyl)-1H-1,2,3-triazole in the presence of a catalyst. This reaction results in the formation of 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising drug candidate for the treatment of various types of cancer. 4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole has also been investigated for its antimicrobial activity, with studies showing that it has potent antibacterial and antifungal properties.
特性
IUPAC Name |
4-[1-(2-methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-20-6-7-21-10-19-8-12(17-18-19)13-9-22-14(16-13)11-4-2-3-5-15-11/h2-5,8-9H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPJDKIKBQFMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCN1C=C(N=N1)C2=CSC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Methoxyethoxymethyl)triazol-4-yl]-2-pyridin-2-yl-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[4-(1,2-oxazol-3-yl)phenyl]-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yloxamide](/img/structure/B7435376.png)

![2-Tert-butyl-4-chloro-5-[methyl-[(1-methylpyrazol-3-yl)methyl]amino]pyridazin-3-one](/img/structure/B7435401.png)

![2-fluoro-5-methyl-4-nitro-N-[[3-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]aniline](/img/structure/B7435411.png)
![(1R,2R)-N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-2-pyridin-4-ylcyclopropane-1-carboxamide](/img/structure/B7435417.png)
![N-[2-(1,1-dioxothiolan-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7435425.png)
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7435433.png)
![N-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435441.png)

![Diethyl 2-[(4-ethenylbenzoyl)amino]-2-methylpropanedioate](/img/structure/B7435456.png)
![N-[1-[5-(1-hydroxypropan-2-yl)-4-methyl-1,2,4-triazol-3-yl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7435464.png)
![(3S,4R)-4-methyl-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-amine](/img/structure/B7435466.png)
![(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide](/img/structure/B7435472.png)